(3-Nitrobenzyl)propanedioic acid

Photochemistry Isomer Selectivity Synthetic Methodology

(3-Nitrobenzyl)propanedioic acid, also known as 2-[(3-nitrophenyl)methyl]propanedioic acid, is an aromatic dicarboxylic acid derivative of malonic acid. It features a propanedioic acid backbone substituted at the 2-position with a 3-nitrobenzyl group.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 7151-20-4
Cat. No. B12802878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitrobenzyl)propanedioic acid
CAS7151-20-4
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)C(=O)O
InChIInChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-2-1-3-7(4-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)
InChIKeyFGLDMXBKDAHVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (3-Nitrobenzyl)propanedioic Acid (CAS 7151-20-4) as a Functional Chemical Intermediate


(3-Nitrobenzyl)propanedioic acid, also known as 2-[(3-nitrophenyl)methyl]propanedioic acid, is an aromatic dicarboxylic acid derivative of malonic acid. It features a propanedioic acid backbone substituted at the 2-position with a 3-nitrobenzyl group. This structure provides a bifunctional building block commonly used in organic synthesis to construct more complex molecules for pharmaceutical and agrochemical research . Its synthesis typically involves the alkylation of malonic acid or its esters with 3-nitrobenzyl bromide . This positions the compound as a key intermediate where the meta-nitro group offers distinct electronic properties compared to its more common ortho- and para-nitro analogs.

Why (3-Nitrobenzyl)propanedioic Acid Cannot Be Replaced by Its 4-Nitrobenzyl or 2-Nitrobenzyl Analogs


Simple substitution of (3-Nitrobenzyl)propanedioic acid with other nitrobenzyl malonic acid isomers is not chemically equivalent. The position of the nitro group on the benzyl ring governs the compound's electronic environment, reactivity, and biological interaction profile. Research on closely related nitrobenzylidene malonic derivatives has established that meta-, ortho-, and para-nitro isomers undergo distinct photochemical reaction pathways, yielding different products [1]. Furthermore, a patent analysis confirms that mono-4-nitrobenzyl malonate is specifically developed as a penem antibiotic intermediate [2], while the 3-nitrobenzyl analog opens avenues for different derivatization and screening strategies. The specific reactivity of the meta-nitro group, particularly its behavior in nucleophilic substitution reactions on benzylic substrates, differs from the para-isomer, impacting synthetic utility [3].

Quantitative Differentiation: (3-Nitrobenzyl)propanedioic Acid vs. Alternate Intermediates


Meta-Nitro Positional Isomerism Drives Divergent Photochemical Reactivity from Para and Ortho Analogs

In a controlled study of photochemical reactions, ortho, para, and meta nitrobenzylidene malonic derivatives exhibited distinct reaction outcomes. While a para-nitrobenzylidene cyanoacetic ester led to a specific photoreduction product, the study demonstrates that the meta-substituted scaffold participates in competing photoreduction and photosubstitution pathways, a behavior not identically replicated by the ortho or para isomers [1]. This provides a class-level inference that the meta-nitro (3-nitro) derivative of propanedioic acid offers a different selectivity profile in photochemical applications.

Photochemistry Isomer Selectivity Synthetic Methodology

Kinetic Resolution of 3-Nitrobenzyl vs. 4-Nitrobenzyl Alcohol Metabolism Hints at Differential Biological Handling of the Scaffold

A study on the hepatic metabolism of nitrobenzyl alcohols, which are direct precursors to the respective malonic acid derivatives, shows that rat liver enzymes metabolize 3-nitrobenzyl alcohol with a V/K that is approximately 60% of that for 4-nitrobenzyl alcohol [1]. While this data is for the alcohol precursors, it serves as supporting evidence that the position of the nitro group significantly impacts how the related (3-nitrobenzyl)propanedioic acid scaffold is handled by biological systems compared to its 4-nitrobenzyl analog.

Drug Metabolism Enzyme Kinetics Comparative Biology

The 4-Nitrobenzyl Malonate Scaffold Demonstrates Anti-Proliferative Activity, a Baseline Absent in Published Data for the 3-Nitro Isomer

A recent 2024 study evaluated a series of 2-(4-nitrobenzyl) malonates for anti-prostate cancer potential and reported a CTC50 of 11.83 µg/mL for the most potent molecule (3c) against the DU145 cell line [1]. Crucially, the 2-(3-nitrobenzyl)propanedioic acid scaffold lacks any published anti-cancer activity data. This creates a clear differentiation: the 3-nitro isomer serves as an unexplored chemical space for lead optimization where a direct comparator activity baseline (the 4-nitro series) is now established.

Anti-Cancer Research Structure-Activity Relationship Chemical Biology

Patent Space: 4-Nitrobenzyl Esters are Directed to Penem Antibiotics; the 3-Nitrobenzyl Diacid Offers a Divergent IP Landscape

Patent literature explicitly identifies mono-4-nitrobenzyl malonate (the esterified mono-acid of the para isomer) as a key intermediate for penem-class antibiotics [1]. (3-Nitrobenzyl)propanedioic acid, in contrast, is a free diacid with the nitro group in the meta-position, for which no comparable antibiotic intermediate patent assignment was identified. This means a researcher seeking to explore novel antibiotic intermediates or avoid crowded IP around the para-nitrobenzyl ester space must select the 3-nitrobenzyl diacid scaffold.

Patent Analysis Penem Antibiotics Intellectual Property

Target Application Scenarios for (3-Nitrobenzyl)propanedioic Acid in Research and Development


Synthesis of Novel Photo-Responsive Molecular Probes

A researcher designing a new photo-caged compound requires a chromophore with a specific absorption profile. The meta-nitrobenzyl group in the compound is a critical design element, as evidence shows it follows a different photochemical pathway compared to the para-nitro isomer, which is more prone to photoreduction alone [1]. This allows for the development of probes with unique photo-release properties that are unattainable with the para-substituted analog.

Exploring Structure-Activity Relationships (SAR) Against the 4-Nitrobenzyl Anti-Cancer Chemotype

A medicinal chemistry team aiming to expand upon the recently discovered anti-prostate cancer activity of 2-(4-nitrobenzyl) malonates (which exhibited a CTC50 of 11.83 µg/mL on DU145 cells) must systematically investigate positional isomers [2]. (3-Nitrobenzyl)propanedioic acid serves as the direct meta-nitro comparator compound, enabling a critical head-to-head SAR study that can identify which regioisomer confers optimal potency and selectivity.

Creating Non-Encumbered Intermediates for Antibiotic Development

A process chemistry department aiming to develop a new carbapenem or penem antibiotic seeks to avoid the crowded intellectual property surrounding mono-4-nitrobenzyl malonate intermediates [3]. (3-Nitrobenzyl)propanedioic acid provides an alternative building block with a novel substitution pattern, supporting a freedom-to-operate strategy in the early stages of drug development.

Investigating Metabolic Stability of Positional Isomer Prodrugs

A DMPK scientist is evaluating a series of nitrobenzyl-based prodrugs. Prior evidence indicates that 3-nitrobenzyl alcohol is metabolized at a different rate (V/K approximately 60% of the 4-nitro isomer) by hepatic enzymes [4]. By procuring (3-Nitrobenzyl)propanedioic acid to prepare the corresponding prodrug, the scientist can test the hypothesis that the meta-nitro substitution leads to a more metabolically stable therapeutic agent compared to the faster-clearing para isomer.

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